An In-depth Technical Guide to 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this particular derivative is limited in publicly accessible literature, this document extrapolates from established principles of organic chemistry and extensive data on closely related analogues to present its anticipated chemical structure, physicochemical properties, a plausible synthetic route, and potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore, and this guide aims to provide a solid foundation for researchers investigating the potential of this and similar molecules.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of molecules with a wide array of biological activities. Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The carbohydrazide functional group appended to the pyrazole core further enhances its potential for forming diverse derivatives and interacting with biological targets, making it a valuable building block in medicinal chemistry.[4] This guide focuses on the specific derivative, 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, providing a detailed examination of its anticipated characteristics.
Chemical Structure and Nomenclature
The chemical structure of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide is defined by a central pyrazole ring. A methyl group is attached at the 5-position, a propyl group at the 1-position of the nitrogen, and a carbohydrazide group at the 3-position.
Systematic (IUPAC) Name: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
Molecular Formula: C₈H₁₄N₄O
Molecular Weight: 182.22 g/mol
Canonical SMILES: CCCN1N=C(C=C1C)C(=O)NN
Below is a diagram illustrating the logical connectivity of the atoms in the molecule.
Caption: Atomic connectivity of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide.
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Physical State | White to off-white solid | The related 5-Methyl-1H-pyrazole-3-carbohydrazide is an off-white solid.[3] |
| Melting Point | 130-150 °C | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide has a melting point of 134-140 °C.[5] The presence of the slightly larger propyl group may slightly alter the crystal packing and thus the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The pyrazole and carbohydrazide moieties can participate in hydrogen bonding, affording some water solubility. However, the propyl group introduces hydrophobicity, likely limiting extensive aqueous solubility. |
| pKa | Basic pKa ~2-3; Acidic pKa ~12-13 | Based on data for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, the pyrazole ring nitrogen is weakly basic, and the hydrazide N-H is weakly acidic.[6] |
Synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
A plausible and efficient synthetic route for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide would involve a multi-step process starting from readily available precursors. The general Knorr pyrazole synthesis is a well-established method for creating the pyrazole ring.[7]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
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To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in absolute ethanol, add propylhydrazine (1 equivalent) dropwise at room temperature with stirring.
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After the addition is complete, reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure pyrazole ester.
Step 2: Synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide
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Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.
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Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
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Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide.
Spectroscopic Characterization (Anticipated)
Based on the proposed structure, the following spectroscopic data can be anticipated:
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¹H NMR (in DMSO-d₆):
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A triplet corresponding to the terminal methyl group of the propyl chain.
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A sextet for the methylene group adjacent to the methyl group of the propyl chain.
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A triplet for the methylene group attached to the pyrazole nitrogen.
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A singlet for the methyl group at the 5-position of the pyrazole ring.
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A singlet for the proton at the 4-position of the pyrazole ring.
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A broad singlet for the -NH- proton of the hydrazide.
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A broad singlet for the -NH₂ protons of the hydrazide.
-
-
¹³C NMR (in DMSO-d₆):
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Signals corresponding to the three distinct carbons of the propyl group.
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A signal for the methyl carbon at the 5-position.
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Signals for the three carbons of the pyrazole ring.
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A signal for the carbonyl carbon.
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-
IR (KBr, cm⁻¹):
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N-H stretching vibrations for the hydrazide group (typically in the range of 3200-3400 cm⁻¹).
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C=O stretching vibration of the amide (around 1650 cm⁻¹).
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C=N and C=C stretching vibrations of the pyrazole ring.
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-
Mass Spectrometry (EI):
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A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.22).
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Characteristic fragmentation patterns involving the loss of the propyl group, the carbohydrazide moiety, and other fragments.
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Potential Applications in Drug Discovery and Development
The pyrazole carbohydrazide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.
As an Intermediate for Bioactive Molecules
The terminal -NH₂ group of the carbohydrazide is highly reactive and serves as a key handle for synthesizing a variety of derivatives, such as Schiff bases, by condensation with aldehydes and ketones.[4] These derivatives have shown a broad spectrum of biological activities.
Potential Therapeutic Areas
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Anticancer: Numerous pyrazole derivatives have demonstrated potent anticancer activity.[1]
-
Anti-inflammatory: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial: Pyrazole-containing compounds have been investigated for their antibacterial and antifungal properties.[4]
-
Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents.
The following diagram illustrates the potential workflow for utilizing 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide in a drug discovery program.
Caption: Drug discovery workflow utilizing the target compound as a starting material.
Conclusion
5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. Its structure combines the proven pharmacological relevance of the pyrazole core with the synthetic versatility of the carbohydrazide functional group. This guide provides a foundational understanding of its anticipated chemical and physical properties, a robust synthetic strategy, and a rationale for its potential in drug discovery. Further experimental investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
MySkinRecipes. 5-Methyl-1H-pyrazole-3-carbohydrazide. [Link]
-
National Center for Biotechnology Information. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]
-
United States Environmental Protection Agency. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1H-pyrazole-3-carbohydrazide [myskinrecipes.com]
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